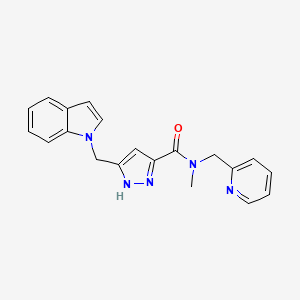
1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-isopropylphenyl)-3-piperidinamine
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-isopropylphenyl)-3-piperidinamine, commonly known as MDBP, is a synthetic compound that belongs to the class of psychoactive substances known as designer drugs. It is a potent stimulant and has been found to have a significant impact on the central nervous system. The purpose of
Wirkmechanismus
MDBP acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, resulting in an increase in their concentration in the synaptic cleft. This increased concentration leads to an increase in neuronal activity, resulting in the stimulant effects of the compound.
Biochemical and Physiological Effects:
MDBP has been found to have a significant impact on the central nervous system, resulting in a range of physiological and biochemical effects. It has been found to increase heart rate, blood pressure, and body temperature. Additionally, it has been found to increase alertness, focus, and energy levels.
Vorteile Und Einschränkungen Für Laborexperimente
MDBP has several advantages as a research tool. It is a potent stimulant, which makes it useful for investigating the effects of stimulants on the brain. Additionally, it has a relatively short half-life, which allows for the precise control of dosing. However, there are also limitations to its use. It is a synthetic compound and may not accurately represent the effects of naturally occurring substances. Additionally, it is a psychoactive substance and may have effects on behavior and cognition that are not related to its primary mechanism of action.
Zukünftige Richtungen
There are several future directions for research on MDBP. One area of interest is the investigation of its effects on specific neurotransmitter systems, such as the dopamine system. Additionally, the development of analogs of MDBP may lead to compounds with improved pharmacological properties. Finally, the investigation of the long-term effects of MDBP on behavior and cognition may provide insight into the potential risks associated with its use.
Conclusion:
MDBP is a potent stimulant that has been used in various scientific research studies. It acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain, resulting in a range of physiological and biochemical effects. While it has several advantages as a research tool, there are also limitations to its use. Future research on MDBP may provide insight into the effects of psychoactive substances on behavior and cognition and lead to the development of new compounds with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
MDBP has been used in various scientific research studies due to its potent stimulant properties. It has been found to have a significant impact on the central nervous system, and as such, has been used in studies to investigate the effects of stimulants on the brain. Additionally, it has been used in studies to investigate the effects of psychoactive substances on behavior and cognition.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)16-5-8-18(9-6-16)23-19-4-3-11-24(13-19)22(25)17-7-10-20-21(12-17)27-14-26-20/h5-10,12,15,19,23H,3-4,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJJORRLNTWSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-isopropylphenyl)-3-piperidinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B3816255.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B3816260.png)
![2-{1-(2,2-dimethylpropyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B3816266.png)
![1-(2,3-difluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B3816287.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-cyclopentene-1-carboxamide](/img/structure/B3816294.png)
![1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B3816299.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methylbenzyl)prop-2-en-1-amine](/img/structure/B3816306.png)

![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine](/img/structure/B3816359.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B3816366.png)
![N-[3-(methylthio)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B3816372.png)
![6-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B3816374.png)
![{1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}(3-methoxyphenyl)methanone](/img/structure/B3816388.png)
![((2S,4R)-4-(dimethylamino)-1-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-2-yl)methanol](/img/structure/B3816390.png)